3-(3-Amino-4-methoxyphenyl)propanoic acid
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Overview
Description
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds .
- Employed in the study of reaction mechanisms and kinetics.
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is likely that the compound interacts with its targets to induce changes at the molecular level, similar to other bioactive aromatic compounds .
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight of 19522 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Amino-4-methoxyphenyl)propanoic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.
Biochemical Analysis
Cellular Effects
The effects of 3-(3-Amino-4-methoxyphenyl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in muscle cells, this compound has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It also affects hepatic glucose and lipid metabolism, indicating its role in energy homeostasis and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing various cellular processes. For instance, the compound’s interaction with GPR41 receptors has been shown to stimulate lipid metabolism pathways, contributing to its anti-obesity effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by factors such as temperature and pH. In in vitro studies, it has been observed that the compound maintains its activity over extended periods, while in in vivo studies, its effects on cellular function can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to enhance muscle strength and improve metabolic functions, while higher doses may lead to toxic or adverse effects. For example, in mice, low-dose administration of the compound increased Myf5 expression, promoting muscle development, whereas high doses did not show significant benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing metabolic flux and metabolite levels. The compound’s role in lipid metabolism is particularly noteworthy, as it has been shown to stimulate lipid breakdown and improve hepatic lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported across cell membranes via amino acid transporters, facilitating its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences energy metabolism and cellular respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Reduction: One common method involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas.
Amination Reaction: Another method involves the amination of 3-(4-methoxyphenyl)propanoic acid using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of 3-(3-amino-4-methoxyphenyl)propanoic acid typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Comparison with Similar Compounds
- 3-(4-Methoxyphenyl)propanoic acid
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-(3-Methoxyphenyl)propanoic acid
Comparison:
- 3-(3-Amino-4-methoxyphenyl)propanoic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties .
- Compared to 3-(4-Methoxyphenyl)propanoic acid , the amino group in this compound enhances its reactivity and potential for forming hydrogen bonds .
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid has a hydroxyl group instead of a methoxy group, which affects its solubility and reactivity .
Properties
IUPAC Name |
3-(3-amino-4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNCQCURLYEOQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.